Cas no 1805699-59-5 (NC(=O)c1ccc(O)c2[nH]cnc12)
![NC(=O)c1ccc(O)c2[nH]cnc12 structure](https://ja.kuujia.com/scimg/cas/1805699-59-5x500.png)
NC(=O)c1ccc(O)c2[nH]cnc12 化学的及び物理的性質
名前と識別子
-
- NC(=O)c1ccc(O)c2[nH]cnc12
- 7-Hydroxy-1H-benzimidazole-4-carboxamide
-
- インチ: 1S/C8H7N3O2/c9-8(13)4-1-2-5(12)7-6(4)10-3-11-7/h1-3,12H,(H2,9,13)(H,10,11)
- InChIKey: PGNNVPCZAMGJKN-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C(N)=O)C2=C1NC=N2
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 221
- XLogP3: 0
- トポロジー分子極性表面積: 92
NC(=O)c1ccc(O)c2[nH]cnc12 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061004230-250mg |
7-Hydroxy-1H-benzimidazole-4-carboxamide |
1805699-59-5 | 98% | 250mg |
$865.84 | 2022-04-01 | |
Alichem | A061004230-500mg |
7-Hydroxy-1H-benzimidazole-4-carboxamide |
1805699-59-5 | 98% | 500mg |
$1,212.85 | 2022-04-01 | |
Alichem | A061004230-1g |
7-Hydroxy-1H-benzimidazole-4-carboxamide |
1805699-59-5 | 98% | 1g |
$2,145.51 | 2022-04-01 |
NC(=O)c1ccc(O)c2[nH]cnc12 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
NC(=O)c1ccc(O)c2[nH]cnc12に関する追加情報
Introduction to Compound with CAS No. 1805699-59-5 and Product Name: NC(=O)c1ccc(O)c2[nH]cnc12
The compound with the CAS number 1805699-59-5 and the molecular formula NC(=O)c1ccc(O)c2[nH]cnc12 represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, which belongs to the class of heterocyclic molecules, has garnered considerable attention due to its unique structural features and potential biological activities. The presence of multiple functional groups, including an amide linkage, a hydroxyl group, and a benzene ring with a nitrogen-containing heterocycle, makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the development of novel therapeutic agents has been heavily reliant on the discovery and optimization of small molecules that can modulate biological pathways effectively. The compound in question has been identified as a promising candidate for further investigation in this regard. Its structural framework suggests potential interactions with various biological targets, making it a valuable asset in the search for new pharmacological interventions.
One of the most compelling aspects of this compound is its ability to engage with multiple receptors or enzymes simultaneously. This polypharmacological approach has become increasingly popular in drug discovery, as it can lead to more robust therapeutic effects with fewer side effects. The NC(=O) moiety, in particular, is known for its role in stabilizing bioactive molecules and enhancing their binding affinity to biological targets. Additionally, the hydroxyl group present in the molecule can participate in hydrogen bonding interactions, further facilitating its binding to proteins and other biomolecules.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. These molecules often exhibit favorable pharmacokinetic properties and can be easily modified to improve their efficacy and selectivity. The benzene ring coupled with the nitrogen-containing heterocycle in NC(=O)c1ccc(O)c2[nH]cnc12 provides a stable aromatic core that can be further functionalized to target specific disease pathways. For instance, modifications at the nitrogen atoms or the amide group could lead to enhanced binding to enzymes such as kinases or phosphodiesterases, which are critical targets in oncology and inflammatory diseases.
The potential applications of this compound are vast, spanning across various therapeutic areas. In oncology, for example, small molecules that can inhibit tyrosine kinases or modulate growth factor receptors have shown great promise. The structural features of NC(=O)c1ccc(O)c2[nH]cnc12 suggest that it could interact with these targets effectively. Furthermore, its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders as well.
In addition to its pharmaceutical potential, this compound has also shown promise in agricultural applications. Heterocyclic molecules are widely used as pesticides and herbicides due to their ability to disrupt metabolic pathways in pests. The unique structure of NC(=O)c1ccc(O)c2[nH]cnc12 could make it an effective tool in developing next-generation agrochemicals that are more selective and environmentally friendly.
The synthesis of this compound involves several key steps that highlight its complexity and elegance. The formation of the amide bond is particularly critical, as it provides the necessary stability for further biological evaluations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzene ring and the nitrogen-containing heterocycle. These methods ensure high yields and purity, which are essential for subsequent biological testing.
Once synthesized, the compound undergoes rigorous testing to assess its biological activity and safety profile. High-throughput screening (HTS) is often used to identify potential hits that exhibit desirable biological effects. Following HTS, lead optimization strategies are employed to enhance potency, selectivity, and pharmacokinetic properties. This iterative process involves modifying various functional groups within the molecule while maintaining its core structural framework.
The latest research findings suggest that derivatives of NC(=O)c1ccc(O)c2[nH]cnc12 could have significant implications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that certain heterocyclic compounds can modulate neurotransmitter release and receptor activity, leading to improved cognitive function. The presence of both an amide linkage and a hydroxyl group in this compound makes it an ideal candidate for further exploration in this area.
Moreover, the compound's ability to interact with DNA-binding proteins has opened up new avenues in cancer therapy. Small molecules that can inhibit DNA methyltransferases or histone deacetylases have shown promise in preclinical studies. The structural features of NC(=O)c1ccc(O)c2[nH]cnc12 suggest that it could interfere with these enzymes' function, leading to tumor suppression effects.
In conclusion, the compound with CAS number 1805699-59-5 and product name NC(=O)c1ccc(O)c2[nH]cnc12 represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts targeting various diseases. Further research is warranted to fully elucidate its therapeutic potential and develop novel derivatives with enhanced efficacy and safety profiles.
1805699-59-5 (NC(=O)c1ccc(O)c2[nH]cnc12) Related Products
- 1806751-50-7(2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide)
- 2172505-58-5(3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid)
- 207502-65-6(4-(Trifluoromethyl)nicotinoyl Glycine)
- 1247858-16-7(1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine)
- 268222-23-7(2-cyano-N-(prop-2-yn-1-yl)acetamide)
- 1804982-00-0(Methyl 4-(difluoromethyl)-3-iodopyridine-5-acetate)
- 2171171-73-4(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)hexanamidoacetic acid)
- 2228161-63-3(5-(1-benzothiophen-3-yl)-1,3-oxazolidin-2-one)
- 28192-14-5(1-(4-Bromophenyl)azetidine)
- 892763-33-6(7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one)




